![molecular formula C19H20N2O4 B6974202 2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide](/img/structure/B6974202.png)
2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[321]octan-3-yl)phenyl]benzamide is a complex organic compound that features a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central component of the compound . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. These methods would typically employ large-scale reactors and continuous flow processes to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the carbonyl groups or other reducible functionalities.
Substitution: This reaction can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, leading to a wide array of derivatives.
Aplicaciones Científicas De Investigación
2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. This interaction can modulate various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit a wide range of biological activities.
Imidazoquinolines: These compounds have similar structural features and are known for their antimicrobial and anticancer activities.
Uniqueness
2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide is unique due to its combination of the 8-azabicyclo[3.2.1]octane scaffold with additional functional groups, which enhances its potential for diverse applications in various fields.
Propiedades
IUPAC Name |
2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-14-5-8-17(18(23)9-14)19(24)20-12-1-3-13(4-2-12)21-10-15-6-7-16(11-21)25-15/h1-5,8-9,15-16,22-23H,6-7,10-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTNHEZUOQSZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
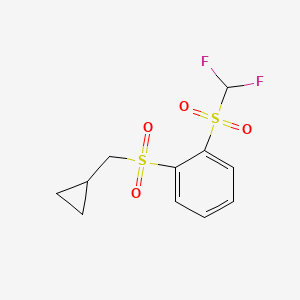
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B6974132.png)
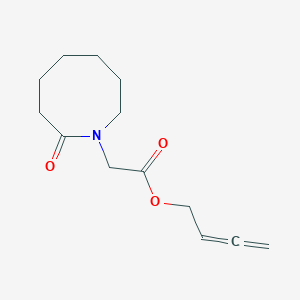
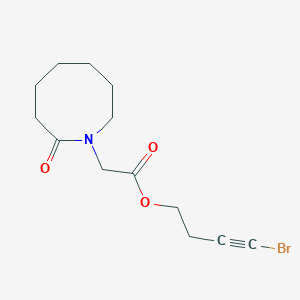
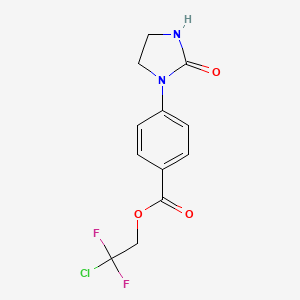
![N-[4-bromo-3-(2-methylpropyl)-1,2-thiazol-5-yl]-2-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B6974165.png)
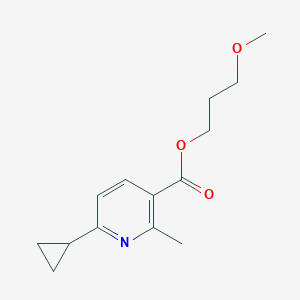
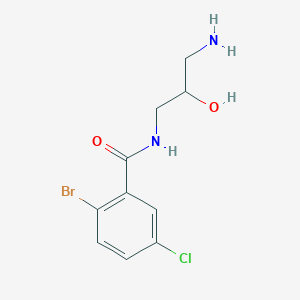
![1-[4-(2-Hydroxy-4-propan-2-ylbenzoyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6974179.png)
![N-butyl-2-[4-(3-fluoro-4-hydroxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B6974186.png)
![Ethyl 2-hydroxy-5-[(6-oxopiperidine-2-carbonyl)amino]benzoate](/img/structure/B6974190.png)
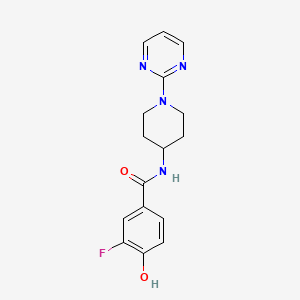
![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6974207.png)
![Methyl 8-(3-hydroxynaphthalene-2-carbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B6974208.png)
